molecular formula C9H11ClO2 B13711220 2-[(Chloromethoxy)methyl]anisole

2-[(Chloromethoxy)methyl]anisole

Katalognummer: B13711220
Molekulargewicht: 186.63 g/mol
InChI-Schlüssel: SAIPSAAFQUVCSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Chloromethoxy)methyl]anisole is an organic compound that belongs to the class of anisoles It is characterized by the presence of a chloromethoxy group attached to the methyl group of anisole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloromethoxy)methyl]anisole typically involves the reaction of anisole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Chloromethoxy)methyl]anisole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed

    Substitution: Various substituted anisoles.

    Oxidation: Anisaldehyde or anisic acid.

    Reduction: 2-(Methoxymethyl)anisole.

Wissenschaftliche Forschungsanwendungen

2-[(Chloromethoxy)methyl]anisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-[(Chloromethoxy)methyl]anisole exerts its effects involves the interaction of the chloromethoxy group with various molecular targets. The compound can act as an electrophile, participating in nucleophilic substitution reactions. The pathways involved include the activation of aromatic rings and the formation of reactive intermediates that can further react with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anisole: The parent compound, lacking the chloromethoxy group.

    2-Methylanisole: Similar structure but with a methyl group instead of a chloromethoxy group.

    2-Chloroanisole: Contains a chlorine atom directly attached to the aromatic ring.

Uniqueness

2-[(Chloromethoxy)methyl]anisole is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C9H11ClO2

Molekulargewicht

186.63 g/mol

IUPAC-Name

1-(chloromethoxymethyl)-2-methoxybenzene

InChI

InChI=1S/C9H11ClO2/c1-11-9-5-3-2-4-8(9)6-12-7-10/h2-5H,6-7H2,1H3

InChI-Schlüssel

SAIPSAAFQUVCSC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1COCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.